molecular formula C8H12ClN5 B13492278 1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine

1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine

Cat. No.: B13492278
M. Wt: 213.67 g/mol
InChI Key: NXFXEQNLABZXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine is an organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a piperidine ring attached to the triazine core, with a chlorine atom at the 4-position of the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine typically involves the reaction of cyanuric chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an ice bath to control the temperature and ensure the selective substitution of one chlorine atom .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with viral proteins can disrupt viral replication and inhibit viral infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-amine is unique due to its specific substitution pattern and the presence of a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo selective nucleophilic substitution and its potential antimicrobial and antiviral activities further distinguish it from other triazine derivatives .

Properties

Molecular Formula

C8H12ClN5

Molecular Weight

213.67 g/mol

IUPAC Name

1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-amine

InChI

InChI=1S/C8H12ClN5/c9-7-11-5-12-8(13-7)14-3-1-6(10)2-4-14/h5-6H,1-4,10H2

InChI Key

NXFXEQNLABZXGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC(=NC=N2)Cl

Origin of Product

United States

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